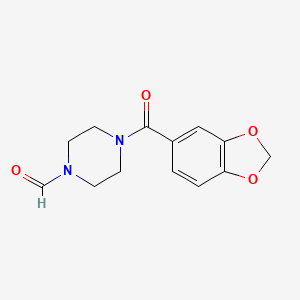
4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as Boc-Pip-CHO and is widely used in the field of medicinal chemistry and drug discovery. Boc-Pip-CHO is a versatile compound that can be used in the synthesis of various biologically active molecules.
Mechanism of Action
Boc-Pip-CHO is an aldehyde compound that can react with various nucleophiles such as amines and thiols. The mechanism of action of Boc-Pip-CHO involves the formation of a covalent bond between the aldehyde group and the nucleophile. This covalent bond formation leads to the inhibition of the enzyme or protein that contains the nucleophile. Boc-Pip-CHO is commonly used as a protease inhibitor, and its mechanism of action involves the inhibition of the protease enzyme by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
Boc-Pip-CHO has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various protease enzymes such as chymotrypsin, trypsin, and thrombin. Boc-Pip-CHO has also been shown to inhibit the growth of cancer cells and reduce inflammation. However, the exact biochemical and physiological effects of Boc-Pip-CHO are still under investigation.
Advantages and Limitations for Lab Experiments
Boc-Pip-CHO has several advantages for lab experiments. This compound is versatile and can be used in the synthesis of various biologically active molecules. Boc-Pip-CHO is also stable and can be stored for extended periods without degradation. However, Boc-Pip-CHO has some limitations for lab experiments. This compound is highly reactive and can react with various nucleophiles, including water. Therefore, careful attention must be given to the handling and storage of Boc-Pip-CHO.
Future Directions
There are several future directions for the research on Boc-Pip-CHO. One direction is the synthesis of novel peptidomimetics using Boc-Pip-CHO as a starting material. Peptidomimetics have the potential to overcome the limitations of peptides and can be used in the development of new drugs. Another direction is the investigation of the biochemical and physiological effects of Boc-Pip-CHO. The exact mechanism of action of Boc-Pip-CHO is still under investigation, and further research is needed to understand its effects fully. Additionally, the development of new protease inhibitors using Boc-Pip-CHO can lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, Boc-Pip-CHO is a versatile compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery and is used to synthesize various biologically active molecules. The mechanism of action of Boc-Pip-CHO involves the inhibition of enzymes and proteins by forming a covalent bond with the active site of the enzyme. Boc-Pip-CHO has several advantages for lab experiments, but careful attention must be given to its handling and storage. Further research on Boc-Pip-CHO can lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Boc-Pip-CHO involves the reaction of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinecarboxylic acid with acetic anhydride and then treating the resulting intermediate with hydrogen chloride gas. The final product is obtained by reacting the intermediate with sodium hydroxide and then with paraformaldehyde. The synthesis of Boc-Pip-CHO is a multi-step process that requires careful attention to detail and purity of the reagents.
Scientific Research Applications
Boc-Pip-CHO is widely used in the field of medicinal chemistry and drug discovery. This compound is used to synthesize various biologically active molecules such as protease inhibitors, antitumor agents, and anti-inflammatory agents. Boc-Pip-CHO is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have gained significant attention in drug discovery as they have the potential to overcome the limitations of peptides such as poor stability and bioavailability.
Properties
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-8-14-3-5-15(6-4-14)13(17)10-1-2-11-12(7-10)19-9-18-11/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTKSTNDULJBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
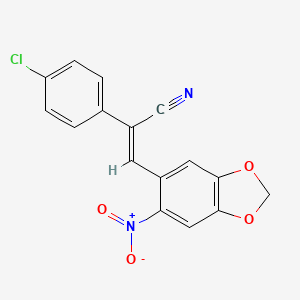
![methyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5736554.png)


![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)
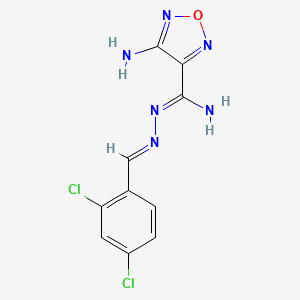


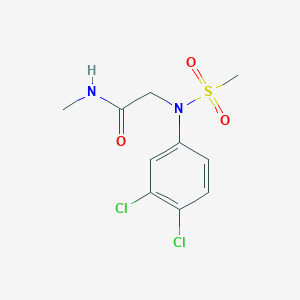
![1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5736614.png)
![N-allyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5736615.png)
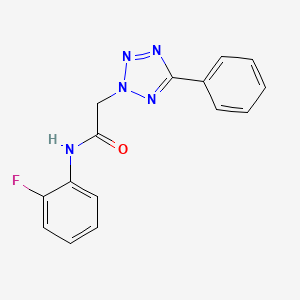
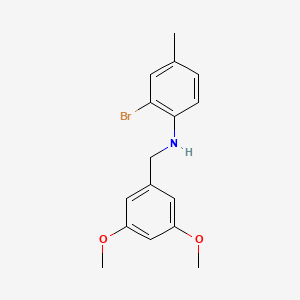
![N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]benzamide](/img/structure/B5736632.png)
